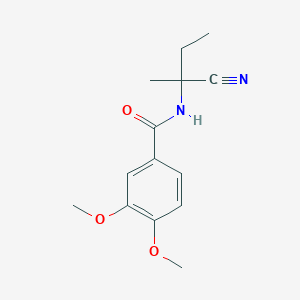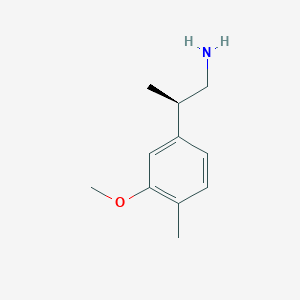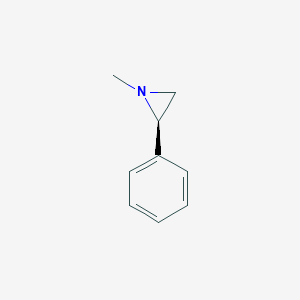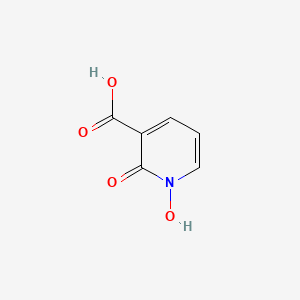![molecular formula C25H26N2O4 B2584820 2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941873-31-0](/img/structure/B2584820.png)
2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide, also known as ML314, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. In
Scientific Research Applications
Synthesis and Characterization
- N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalene-1yl substituted compounds, have been synthesized and characterized, demonstrating their potential in organic synthesis and material science. The molecular conformation and stability are influenced by intramolecular hydrogen bonds, highlighting their structural significance (Özer et al., 2009).
Antimicrobial and Antimycobacterial Activity
- N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, structurally similar to 2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide, have shown significant antibacterial and antimycobacterial activity, suggesting their potential use in developing new antimicrobial agents (Goněc et al., 2015).
Novel Heterocyclic Systems
- The formation of novel heterocyclic systems from related naphthalene-carboxamide compounds indicates the versatility of these compounds in creating diverse organic structures with potential applications in pharmaceuticals and materials science (Deady & Devine, 2006).
Non-Ulcerogenic Anti-inflammatory Agents
- Some naphthalene-2-yl propanamide derivatives exhibit potent anti-inflammatory and analgesic activities with reduced ulcerogenic properties, making them promising candidates for safer anti-inflammatory drugs (Berk et al., 2009).
Electropolymerization and Electrochromic Applications
- Naphthalene-cored dicarboxamides can be electropolymerized into films showing reversible electrochemical oxidation and color changes. These properties suggest their use in electrochromic devices and smart materials (Hsiao & Han, 2017).
Fluorescence Studies in Biological Systems
- The interaction of naphthalene-1-yl substituted compounds with Bovine Serum Albumin (BSA) provides insights into the binding and fluorescence properties, indicating their potential in biological studies and as fluorescence probes (Ghosh et al., 2016).
Anticancer Potential
- Compounds structurally related to 2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide, such as 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, have demonstrated significant anticancer activity against a variety of human cancer cell lines, suggesting their potential in cancer therapy (Nishizaki et al., 2014).
properties
IUPAC Name |
2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-3-31-22-13-11-17-8-4-5-9-19(17)24(22)25(29)26-18-12-14-21(30-2)20(16-18)27-15-7-6-10-23(27)28/h4-5,8-9,11-14,16H,3,6-7,10,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETIOJPONPUFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)OC)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[2-Fluoro-4-(1H-1,2,4-triazol-5-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2584739.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2584740.png)

![3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one](/img/structure/B2584743.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide](/img/structure/B2584745.png)


![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride](/img/structure/B2584752.png)




